

Anilinium nitrate within aromatic amine chemistry

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Compound of Interest

Compound Name: Aniline nitrate

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An In-Depth Technical Guide to Anilinium Nitrate in Aromatic Amine Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of anilinium nitrate, a fundamental salt in aromatic amine chemistry. It details the compound's physicochemical properties, synthesis, and structural characteristics, with a strong emphasis on its spectroscopic signature and the non-covalent interactions that define its solid state. A significant portion of this paper is dedicated to the critical role of the anilinium cation as an intermediate in the electrophilic nitration of aniline, a reaction of paramount importance in the synthesis of various industrial chemicals and pharmaceutical precursors. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for professionals in organic synthesis and drug development.

Physicochemical Properties

Anilinium nitrate ($\text{C}_6\text{H}_5\text{NH}_3^+\text{NO}_3^-$) is the salt formed from the acid-base reaction between aniline, a weak base, and nitric acid, a strong acid.^[1] Its properties are largely defined by the ionic interaction between the anilinium cation and the nitrate anion. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Anilinium Nitrate

Property	Value	Reference(s)
CAS Number	542-15-4	[1][2]
Molecular Formula	C ₆ H ₈ N ₂ O ₃	[2][3]
Molar Mass	156.14 g/mol	[2][3]
Melting Point	~190°C (estimate)	[2]
Boiling Point	~280.35°C (estimate)	[2]
Density	1.3560 g/cm ³	[2]
Appearance	Crystalline solid	[4]

| InChI Key | GUQAPPPKAMUNSP-UHFFFAOYSA-N |[3] |

Synthesis and Experimental Protocols

The most direct method for preparing anilinium nitrate is through the protonation of aniline's amino group with nitric acid.[1] This exothermic reaction requires careful temperature control to prevent undesired oxidative side reactions.[1]

Experimental Protocol: Synthesis of Anilinium Nitrate

This protocol outlines a standard laboratory procedure for the synthesis of anilinium nitrate.[1]
[5]

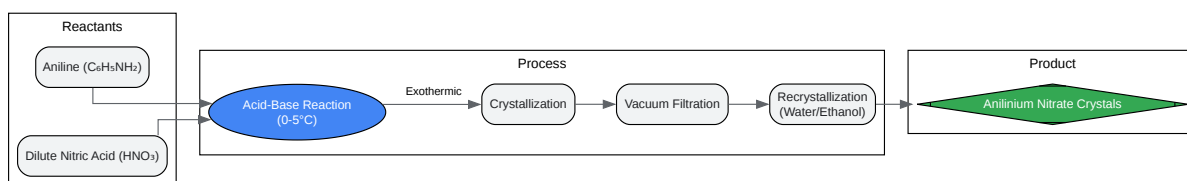
Reagents and Materials:

- Aniline (C₆H₅NH₂)
- Dilute Nitric Acid (HNO₃)
- Deionized Water
- Ice Bath
- Stirring apparatus

- Filtration apparatus

Procedure:

- Dissolution of Aniline: Dissolve pure aniline in a suitable amount of deionized water in a beaker. Gentle heating may be applied to aid dissolution.[1][5]
- Reaction: Place the aniline solution in an ice bath and cool to 0-5°C with constant stirring.[5]
- Acid Addition: Slowly add dilute nitric acid to the cold aniline solution dropwise, ensuring the temperature does not rise above the recommended range.[1][5] The reaction is as follows:
$$\text{C}_6\text{H}_5\text{NH}_2 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_5\text{NH}_3^+\text{NO}_3^-$$
[1]
- Crystallization: Anilinium nitrate will begin to crystallize out of the solution. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
- Isolation: Isolate the crystalline product by vacuum filtration, washing the crystals with a small amount of ice-cold water to remove any unreacted starting materials.
- Purification: For high-purity samples, the product can be further purified by recrystallization from a water-ethanol mixture.[1]
- Drying: Dry the purified crystals under vacuum to obtain the final product.



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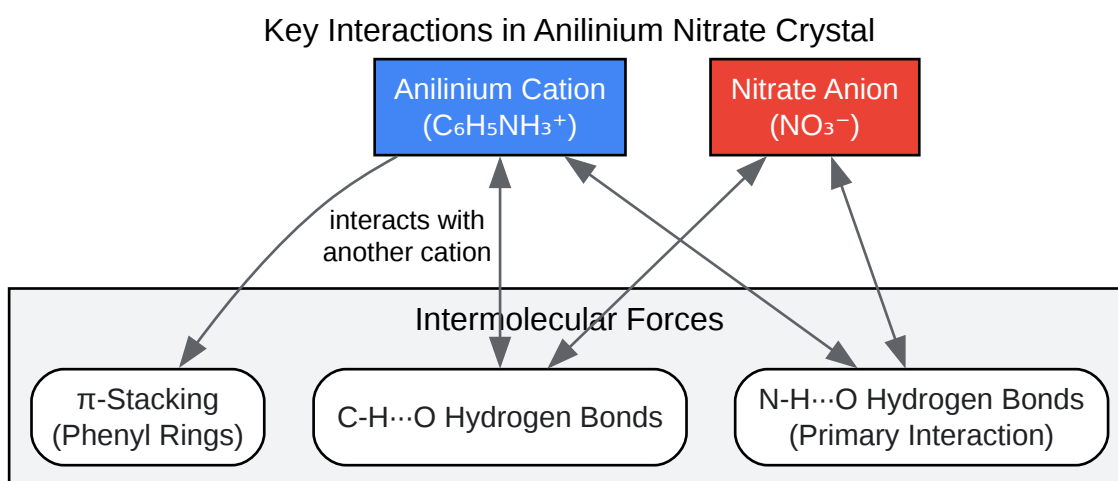
Diagram 1: General workflow for the synthesis of anilinium nitrate.

Structural and Spectroscopic Characterization

The solid-state structure of anilinium nitrate is a well-ordered crystalline lattice maintained by strong electrostatic forces and an extensive network of hydrogen bonds.[1][6]

Crystal Structure and Intermolecular Interactions

The crystal structure consists of alternating layers of organic anilinium cations and inorganic nitrate anions.[6] The most significant feature is the robust, three-dimensional network of intermolecular hydrogen bonds, primarily of the N-H...O type.[1] These bonds form between the hydrogen atoms of the anilinium cation's ammonium group (-NH_3^+) and the oxygen atoms of the nitrate anion.[1] C-H...O interactions and π -stacking of the phenyl rings also contribute to the stability of the supramolecular assembly.[1]



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Diagram 2: Intermolecular forces stabilizing the anilinium nitrate crystal.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for characterizing anilinium nitrate. The resulting spectra are a composite of the vibrational modes of the anilinium cation and the nitrate anion.[1] Key assignments, supported by Density Functional Theory (DFT) calculations, are summarized in Table 2. The N-H stretching vibrations are typically observed in the high-frequency region, while aromatic C-H stretches appear above 3000 cm^{-1} . [1]

Table 2: Selected Vibrational Frequencies (cm⁻¹) for Anilinium Nitrate

Assignment	IR (Experimental)	Raman (Experimental)	DFT (Calculated)	Reference(s)
C-H Stretch	3108 - 2970	-	3109 - 2831	
Ring Breathing	1005	1004	1003	
NO ₃ ⁻ Stretch (antisym)	1340	1344	1356, 1310	[4]
NO ₃ ⁻ Stretch (sym)	1038, 1031	1035	974	[4]

| NO₃⁻ Deformation | 749, 620 | 750 | 739, 680, 654 | |

Structural Parameters

Computational studies using DFT and Hartree-Fock (HF) methods have been employed to calculate the molecular geometry of anilinium nitrate, which shows good agreement with experimental data from X-ray diffraction.[4]

Table 3: Selected Bond Lengths (Å) and Angles (°) for Anilinium Nitrate

Parameter	DFT (Calculated)	Experimental	Reference(s)
C-N Bond Length	1.4988 Å	1.4662 Å	
N-H Bond Lengths	1.008 - 1.0087 Å	-	
C-N-H Angles	110.4 - 110.8°	-	

| H-N-H Angles | 108.2 - 108.4° | - | |

Role in Aromatic Amine Nitration

While anilinium nitrate can be isolated as a stable salt, the formation of the anilinium ion in situ is a critical mechanistic consideration during the electrophilic aromatic substitution of aniline,

particularly under strong acidic conditions as used in nitration.

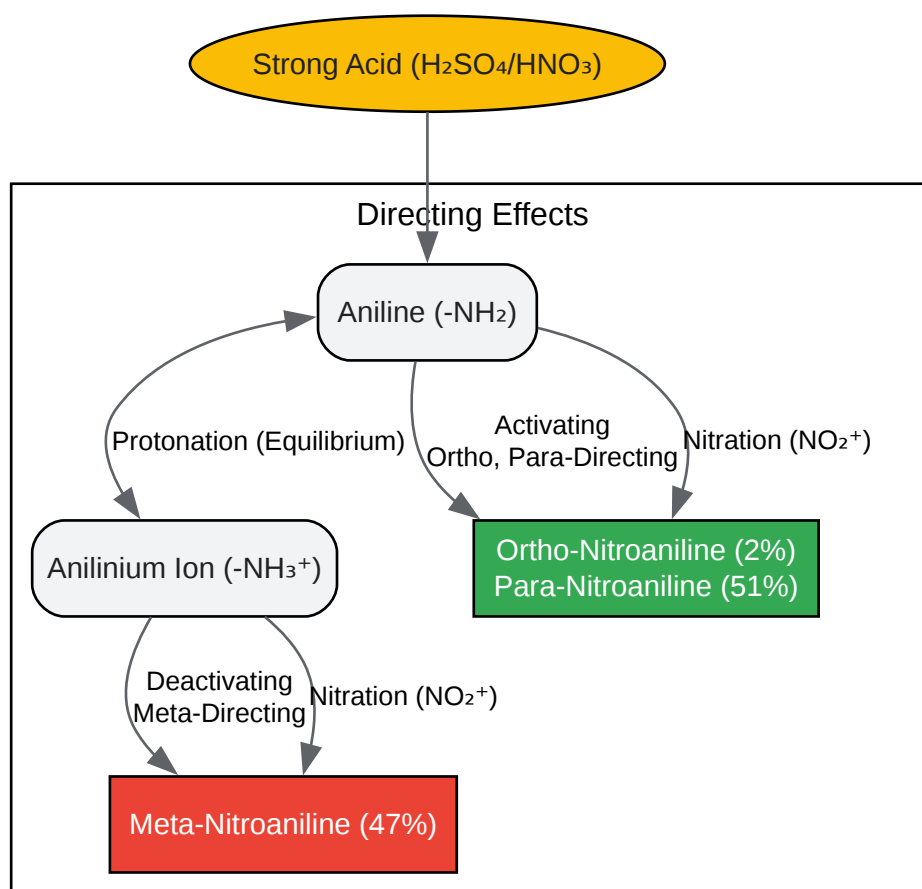
The Challenge of Direct Nitration

Direct nitration of aniline using a standard mixture of concentrated nitric acid and sulfuric acid is problematic.^[7] The strongly acidic medium protonates the basic amino group, converting it into the anilinium ion ($-\text{NH}_3^+$).^{[8][9]} The $-\text{NH}_2$ group is a powerful activating, ortho-, para-directing group due to the delocalization of its lone pair of electrons into the benzene ring.^[9] However, the protonated $-\text{NH}_3^+$ group has no lone pair to donate and exerts a strong electron-withdrawing inductive effect ($-I$ effect), which deactivates the ring and directs the incoming electrophile (the nitronium ion, NO_2^+) to the meta position.^[10] This leads to a complex mixture of products, including a significant amount of the meta-isomer and tarry oxidation byproducts.^{[7][8]}

Table 4: Typical Product Distribution in the Direct Nitration of Aniline

Product	Yield	Directing Group	Reference(s)
p-Nitroaniline	51%	$-\text{NH}_2$ (ortho, para-director)	^{[7][8][9]}
m-Nitroaniline	47%	$-\text{NH}_3^+$ (meta-director)	^{[7][8]}

| o-Nitroaniline | 2% | $-\text{NH}_2$ (ortho, para-director) |^{[8][9]} |

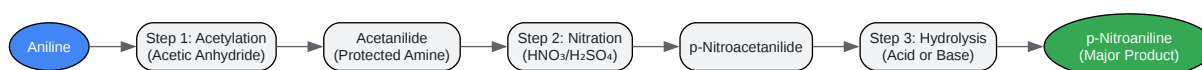


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Diagram 3: Logical flow of aniline nitration in a strong acidic medium.

Control Strategy: Use of a Protecting Group

To achieve selective synthesis of the desired para-nitroaniline, the highly activating nature of the amino group must be moderated.[7] This is accomplished by protecting the $-\text{NH}_2$ group via acetylation with acetic anhydride to form acetanilide.[11] The resulting acetamido group ($-\text{NHCOCH}_3$) is still an ortho-, para-director but is significantly less activating than the amino group. This moderation prevents oxidation and disubstitution while sterically hindering the ortho positions, favoring the formation of the para-isomer.[9] The nitro group is introduced, and the protecting acetyl group is then removed by hydrolysis to yield the final product.[12]



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Diagram 4: Workflow for the selective synthesis of p-nitroaniline.

Relevance in Drug Development

Aniline and its derivatives are versatile starting materials for the synthesis of dyes, polymers, and other industrial chemicals.[13][14] In the pharmaceutical industry, the aniline scaffold is present in numerous drugs. Aniline is used as an intermediate in the production of pharmaceuticals like sulfa drugs.[15] The nitration of protected anilines is a key step in synthesizing precursors for more complex molecular targets. However, the aniline moiety itself can present challenges in drug development, including metabolic instability and potential toxicity. Consequently, medicinal chemists often explore the replacement of the aniline group to optimize a drug candidate's pharmacological profile, enhancing properties like bioavailability, solubility, and receptor selectivity. Understanding the chemistry of aniline and its salts, like anilinium nitrate, is therefore fundamental for professionals engaged in the synthesis and modification of these important compounds.

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